N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple benzyloxy groups and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tetrahydropyran ring and the introduction of benzyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the tetrahydropyran ring play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy-substituted tetrahydropyran derivatives and acetamide-containing molecules. Examples include:
- 4,5-Bis(benzyloxy)-2-nitrobenzoate
- Methyl 4,5-bis(benzyloxy)-3-(benzyloxymethyl)-2-oxa-bicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in scientific research.
Biological Activity
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide, also known by its CAS number 55094-52-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C26H26O5 with a molecular weight of 418.48 g/mol. The structure features multiple benzyloxy groups which may enhance lipophilicity and affect biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . A study demonstrated that derivatives with benzyloxy substitutions can inhibit the growth of various bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in human cancer cells, suggesting that this compound may possess anticancer properties.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor . Specifically, it may inhibit certain enzymes involved in cancer progression or microbial resistance mechanisms. For example, inhibition of specific kinases or proteases can lead to reduced tumor growth or enhanced sensitivity to existing therapies.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:
- Membrane Disruption : The lipophilic nature of the benzyloxy groups may allow the compound to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells has been observed with similar compounds, potentially through mitochondrial dysfunction.
- Enzyme Interaction : Binding to active sites of target enzymes may prevent substrate access, thus inhibiting enzymatic activity critical for microbial survival or cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzyloxy derivatives showed that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies involving MCF-7 and HeLa cells indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic potential .
- Enzyme Inhibition Study : Research highlighted the inhibition of specific kinases by benzyloxy-substituted compounds, leading to decreased proliferation rates in cancer cells .
Properties
Molecular Formula |
C29H31NO6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31) |
InChI Key |
AYYVTZOWKSEYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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